molecular formula C15H19N3O3 B2709292 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile CAS No. 2034317-31-0

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile

Cat. No.: B2709292
CAS No.: 2034317-31-0
M. Wt: 289.335
InChI Key: BAWFSWHDLIGYIW-UHFFFAOYSA-N
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Description

1-[2-(2-Methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile is a chemical compound of interest in medicinal chemistry and pharmacological research, particularly in the development of novel therapeutics for central nervous system (CNS) disorders. This piperidine-based scaffold is structurally related to a class of compounds known as pyridinoylpiperidines, which have been investigated as potent and selective agonists for the 5-hydroxytryptamine 1F (5-HT 1F ) receptor . Activation of this receptor subtype is a validated non-vasoconstrictive mechanism for the acute treatment of migraine, as it inhibits the release of calcitonin gene-related peptide (CGRP), thereby preventing neurogenic inflammation and plasma protein extravasation . The integration of a piperidine-4-carbonitrile moiety and a 2-(2-methoxyethoxy)pyridine group is a key structural feature designed to modulate the compound's physicochemical properties, potentially enhancing its bioavailability and binding affinity for target receptors. The specific substitution pattern is critical for optimizing receptor selectivity and minimizing off-target interactions. Researchers can utilize this compound as a valuable reference standard, a key intermediate in synthetic pathways, or a core scaffold for designing new chemical entities in drug discovery projects focused on 5-HT 1F receptor biology, migraine, and other neurological conditions . The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-20-8-9-21-14-10-13(2-5-17-14)15(19)18-6-3-12(11-16)4-7-18/h2,5,10,12H,3-4,6-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWFSWHDLIGYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=NC=CC(=C1)C(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves several steps. One common method includes the reaction of piperidine-4-carbonitrile with 2-(2-methoxyethoxy)isonicotinoyl chloride under specific conditions. The reaction typically occurs in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Chemical Reactions Analysis

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isonicotinoyl moiety. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers explore its use in drug development, particularly for targeting specific molecular pathways.

    Industry: It is utilized in the production of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways . For instance, it may inhibit certain enzymes involved in metabolic processes or interact with receptors to alter signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Impact : The 2-methoxyethoxy group in the target compound likely enhances solubility compared to chloroethyl () or aryl groups ().

Biological Activity

1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-4-carbonitrile is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a pyridine carbonyl moiety and a carbonitrile group. The presence of the methoxyethoxy group enhances its solubility and bioavailability, which is crucial for pharmacological applications.

Antimicrobial Activity

Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown minimum inhibitory concentrations (MIC) against various strains of bacteria and fungi.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (μg/mL)Target Organism
Compound A2-4M. tuberculosis
Compound B0.5-4Resistant M. tuberculosis
Compound C≥1000Other microorganisms

In a study, certain derivatives displayed selective activity against M. tuberculosis, with MIC values significantly lower than those for other tested microorganisms, indicating a targeted effect with minimal toxicity to human cells (IC50 > 50 μg/mL) .

Anti-inflammatory Activity

Piperidine derivatives have been explored for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions like arthritis and other inflammatory diseases.

Case Study: Inhibition of Pro-inflammatory Cytokines
A study demonstrated that a related piperidine derivative effectively reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in vitro, suggesting potential therapeutic applications in chronic inflammation .

The biological activity of this compound may involve multiple mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways.
  • Receptor Modulation : It could act as an antagonist or agonist at certain receptors involved in immune responses.
  • Cell Signaling Interference : By affecting cell signaling pathways, it may alter the expression of genes related to inflammation and infection.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of piperidine derivatives. For example, modifications on the pyridine ring have been shown to enhance antimicrobial efficacy while maintaining low toxicity profiles .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC values as low as 0.5 μg/mL
Anti-inflammatoryReduction in cytokine levels
CytotoxicityIC50 > 50 μg/mL

Q & A

Q. Table 1. Comparative Synthesis Conditions

Step
Reaction Solvent Dry acetoneEtOH/H₂O
Base K₂CO₃NaOH
Temperature 60–70°CRoom temperature
Purification Ethyl acetate/water extractionAcid precipitation + filtration
Yield Not reported88%

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